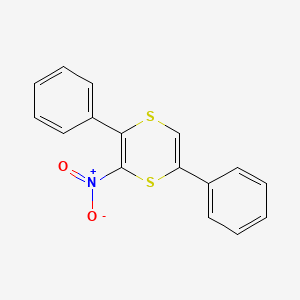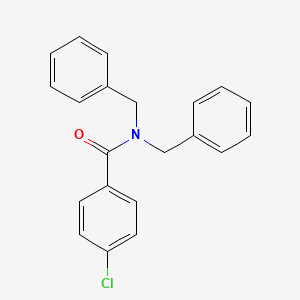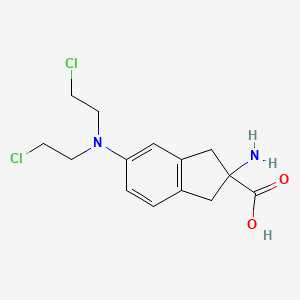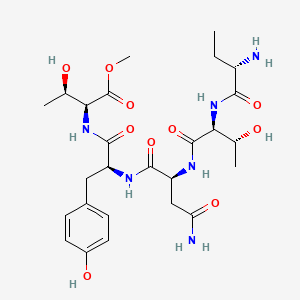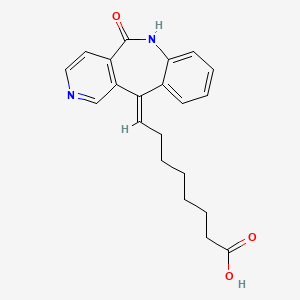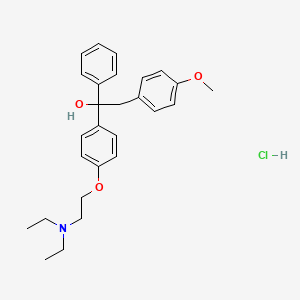
5'-Thymidylic acid, 3'-O-ethyl-, dipropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester is a chemical compound with the molecular formula C18H30N2O8P. It is a derivative of thymidylic acid, which is one of the four nucleotides that make up DNA. This compound is characterized by the presence of an ethyl group at the 3’-O position and dipropyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester typically involves the esterification of thymidylic acid. The process can be carried out using various esterification agents such as alcohols and acid catalysts. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield thymidylic acid and the corresponding alcohols.
Substitution Reactions: The ethyl group at the 3’-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis Products: Thymidylic acid and ethanol.
Substitution Products: Various substituted thymidylic acid derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based materials and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester involves its incorporation into DNA strands during replication. The ethyl and dipropyl ester groups can influence the compound’s interaction with DNA polymerases and other enzymes involved in nucleic acid metabolism. This can affect the overall stability and function of the DNA molecule.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: A nucleoside composed of thymine and deoxyribose.
Thymidylic Acid: The monophosphate form of thymidine.
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester: Similar structure but with dibutyl ester groups instead of dipropyl.
Uniqueness
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester is unique due to its specific ester groups, which can influence its chemical properties and biological activity. The presence of the ethyl group at the 3’-O position and the dipropyl ester groups can affect its solubility, stability, and interaction with biological molecules.
Propiedades
Número CAS |
130753-02-5 |
|---|---|
Fórmula molecular |
C18H31N2O8P |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-ethoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate |
InChI |
InChI=1S/C18H31N2O8P/c1-5-8-25-29(23,26-9-6-2)27-12-15-14(24-7-3)10-16(28-15)20-11-13(4)17(21)19-18(20)22/h11,14-16H,5-10,12H2,1-4H3,(H,19,21,22)/t14-,15+,16+/m0/s1 |
Clave InChI |
APYDNNXEQSEVHZ-ARFHVFGLSA-N |
SMILES isomérico |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OCC |
SMILES canónico |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



